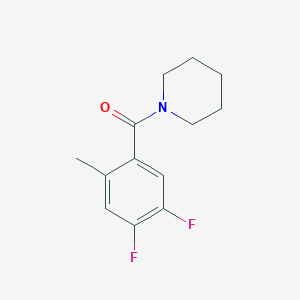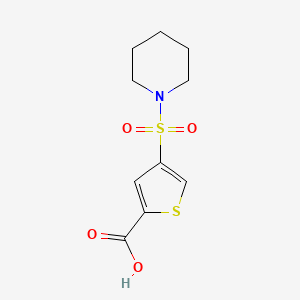
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea (BDU) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. BDU is a urea derivative that exhibits unique biological and chemical properties, making it an important compound for further investigation.
作用機序
The mechanism of action of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea is not fully understood. However, studies have shown that N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea exerts its biological effects by inhibiting various enzymes and signaling pathways in cells. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has also been found to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea exhibits various biochemical and physiological effects on cells. Studies have shown that N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea induces apoptosis in cancer cells by activating various apoptotic pathways. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
実験室実験の利点と制限
The advantages of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea for laboratory experiments include its high purity, stability, and ease of synthesis. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea is also relatively inexpensive, making it a cost-effective compound for research. However, the limitations of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea include its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea. One area of research is the development of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea derivatives with improved solubility and bioavailability. Another area of research is the investigation of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea and its potential applications in environmental science.
合成法
The synthesis of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea involves the reaction of benzyl isocyanate and 2,3-dimethyl-6-quinoxalinylamine in the presence of a suitable solvent and catalyst. The reaction yields N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea as a white crystalline solid, which can be purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has been investigated for its anti-cancer properties. Studies have shown that N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In agriculture, N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has been studied for its potential use as a herbicide. N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has been found to effectively control the growth of weeds, making it a promising alternative to traditional herbicides.
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has also been studied for its potential applications in environmental science. Studies have shown that N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea can effectively remove heavy metals from contaminated water, making it a promising tool for environmental remediation.
特性
IUPAC Name |
1-benzyl-3-(2,3-dimethylquinoxalin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-13(2)21-17-10-15(8-9-16(17)20-12)22-18(23)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAIPOWSIWZESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2,3-dimethylquinoxalin-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5760802.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5760823.png)
![1-(2,4-dichlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5760831.png)


![2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5760845.png)
![N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B5760860.png)
![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)
![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)
![N-cyclopropyl-6-ethyl-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5760879.png)

![N'-[4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5760896.png)

